GW274150 vs. GW273629: iNOS Isoform Selectivity in Intact Rat Tissues
In acute tissue selectivity assays using intact rat vascular rings (eNOS) and brain slices (nNOS), GW274150 demonstrated an ED50 of 1.15 ± 0.56 μM for iNOS in vascular rings, with only 43% inhibition of eNOS at 300 μM (>260-fold selectivity) and an IC50 of 252 ± 1.1 μM for nNOS in brain slices (219-fold selectivity). By comparison, GW273629 showed an ED50 of 2.0 ± 0.6 μM for iNOS, >150-fold selectivity over eNOS, and an IC50 of 729 ± 181 μM (365-fold selectivity) for nNOS [1]. While both compounds are highly selective, GW274150 provides 1.7-fold higher iNOS potency in tissue and distinct selectivity ratios that may influence experimental design when studying eNOS-sparing versus nNOS-sparing pharmacology.
| Evidence Dimension | iNOS potency and isoform selectivity in intact rat tissues |
|---|---|
| Target Compound Data | iNOS ED50 = 1.15 ± 0.56 μM; eNOS >260-fold selectivity; nNOS 219-fold selectivity |
| Comparator Or Baseline | GW273629: iNOS ED50 = 2.0 ± 0.6 μM; eNOS >150-fold selectivity; nNOS 365-fold selectivity |
| Quantified Difference | GW274150 shows 1.7× higher iNOS potency (1.15 vs 2.0 μM) and 1.7× higher eNOS selectivity ratio, while GW273629 shows 1.7× higher nNOS selectivity ratio |
| Conditions | Intact rat tissue: vascular rings (iNOS, eNOS after LPS stimulation) and brain slices (nNOS) |
Why This Matters
The 1.7-fold higher iNOS potency and distinct isoform selectivity profile of GW274150 enables more efficient target engagement at lower doses while maintaining eNOS-sparing cardiovascular safety.
- [1] Alderton WK, Angell AD, Craig C, Dawson J, Garvey E, Moncada S, Monkhouse J, Rees D, Russell LJ, Russell RJ, Schwartz S, Waslidge N, Knowles RG. GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo. Br J Pharmacol. 2005 Jun;145(3):301-12. Table 2. View Source
